molecular formula C25H30F2N6O5S B2422273 2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate CAS No. 1616703-93-5

2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate

Cat. No. B2422273
CAS RN: 1616703-93-5
M. Wt: 564.61
InChI Key: VDQCATJZBYAKMC-FYEBJQQMSA-N
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Description

2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate is a useful research compound. Its molecular formula is C25H30F2N6O5S and its molecular weight is 564.61. The purity is usually 95%.
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Scientific Research Applications

Impurity Identification in Pharmaceutical Compounds

Research on impurities in pharmaceutical compounds, like ticagrelor, identifies and characterizes various impurities, including those structurally similar to the queried compound. For example, Kumar et al. (2016) analyzed ticagrelor impurities using advanced techniques like HPLC, LC/ESI-MS(n), NMR, and confirmed the structures of new impurities, some of which resemble the queried compound in their core structure (Kumar et al., 2016).

Glucuronidation and Metabolism in Different Species

Research by Martin et al. (2006) on a compound structurally related to the queried molecule explores species differences in glucuronidation, a key metabolic process. This study, conducted on rat, dog, and human liver microsomes, offers insights into how similar compounds are metabolized differently in various species, contributing to pharmacokinetics and drug design considerations (Martin et al., 2006).

Synthesis and Characterization of Analogous Compounds

Farghaly and Gomha (2011) detailed the synthesis of a compound analogous to the queried molecule. This research provides a foundational approach to synthesizing and structurally characterizing similar complex organic compounds, which is crucial in the development of new pharmaceuticals and understanding their properties (Farghaly & Gomha, 2011).

Application in Disease Treatment and Drug Development

Research into compounds with structures similar to the queried molecule often focuses on their potential therapeutic applications. For instance, Werbel et al. (1973) explored the antimalarial effects of 2‐(3,4‐dichloroanilino)‐7‐(((dialkylamino)alkyl)amino)‐5‐methyl‐S‐triazolo[1,5‐a]pyrimidines, demonstrating the role of these compounds in developing treatments for specific diseases (Werbel et al., 1973).

properties

IUPAC Name

2-[(1S,2S,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxyethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F2N6O5S/c1-3-8-39-25-29-23(28-17-10-14(17)13-4-5-15(26)16(27)9-13)20-24(30-25)33(32-31-20)18-11-19(22(36)21(18)35)38-7-6-37-12(2)34/h4-5,9,14,17-19,21-22,35-36H,3,6-8,10-11H2,1-2H3,(H,28,29,30)/t14-,17+,18+,19-,21-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQCATJZBYAKMC-FYEBJQQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCOC(=O)C)NC4CC4C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCOC(=O)C)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F2N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1616703-93-5
Record name (1S,2S,3S,5R)-3-[2-(Acetyloxy)ethoxy]-5-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-1,2-cyclopentanediol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC4CRC27H5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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